molecular formula C15H16O B14268698 1-Naphthalenepentanal CAS No. 136415-75-3

1-Naphthalenepentanal

Cat. No.: B14268698
CAS No.: 136415-75-3
M. Wt: 212.29 g/mol
InChI Key: AVSPIYKXVMIDGZ-UHFFFAOYSA-N
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Description

1-Naphthalenepentanal is an organic compound that belongs to the class of naphthalene derivatives It is characterized by a naphthalene ring system attached to a pentanal group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthalenepentanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with pentanal in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalenepentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products Formed:

    Oxidation: 1-Naphthalenepentanoic acid.

    Reduction: 1-Naphthalenepentanol.

    Substitution: Various substituted naphthalenes depending on the reagent used.

Scientific Research Applications

1-Naphthalenepentanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Naphthalenepentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The naphthalene ring system may also interact with hydrophobic pockets in biological molecules, influencing their activity.

Comparison with Similar Compounds

    1-Naphthaldehyde: Similar structure but lacks the pentanal group.

    2-Naphthalenepentanal: Isomer with the pentanal group attached at a different position on the naphthalene ring.

    Naphthalene-1-carboxaldehyde: Similar aldehyde functionality but with a different carbon chain length.

Properties

CAS No.

136415-75-3

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

5-naphthalen-1-ylpentanal

InChI

InChI=1S/C15H16O/c16-12-5-1-2-7-13-9-6-10-14-8-3-4-11-15(13)14/h3-4,6,8-12H,1-2,5,7H2

InChI Key

AVSPIYKXVMIDGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCCCC=O

Origin of Product

United States

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